

An In-depth Technical Guide to 2-Nitrophenyl Stearate: Properties and Applications

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Compound of Interest

Compound Name: 2-Nitrophenyl stearate

Cat. No.: B147434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Nitrophenyl stearate**, alongside detailed experimental protocols for its application in enzymatic assays. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Properties

2-Nitrophenyl stearate is a chemical compound utilized primarily as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. Its utility stems from the release of 2-nitrophenol upon hydrolysis, a yellow-colored compound that can be quantified spectrophotometrically.

General Properties

A summary of the general physical and chemical properties of **2-Nitrophenyl stearate** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₉ NO ₄	[1]
Molecular Weight	405.57 g/mol	[1]
CAS Number	104809-27-0	[1][2]
Appearance	White to off-white powder	[3]
Storage Temperature	-20°C	[3]

Solubility and Stability

Property	Description	Source
Solubility	Soluble in chloroform.	[4]
Stability	Store at -20°C for long-term stability. Stock solutions in solvent can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.	[3]

Spectroscopic Data

While specific spectroscopic data for **2-Nitrophenyl stearate** is not readily available in public databases, the key feature for its application is the absorbance of its hydrolysis product, 2-nitrophenol. The release of 2-nitrophenol can be monitored spectrophotometrically, typically around 405-415 nm, to determine enzyme activity.[5]

Note on Physical Properties: Specific experimental data for the melting and boiling points of **2-Nitrophenyl stearate** are not readily available in the reviewed literature. For reference, the related isomer, 4-Nitrophenyl stearate (CAS: 14617-86-8), has a reported boiling point of 508.0 °C and a flash point of 163.3 °C.[4] This information should be used with caution as the properties of isomers can differ significantly.

Synthesis of 2-Nitrophenyl Stearate

A plausible method for the synthesis of **2-Nitrophenyl stearate** is via the esterification of 2-nitrophenol with stearoyl chloride. This is an adaptation of general methods for the synthesis of nitrophenyl esters.

Proposed Synthetic Protocol

Materials:

- 2-Nitrophenol
- Stearoyl chloride
- Anhydrous pyridine or other suitable base (e.g., triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or toluene)
- Magnetic stirrer and stirring bar
- Ice bath
- Standard laboratory glassware for reaction and work-up

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenol in the anhydrous aprotic solvent.
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of anhydrous pyridine to the solution with continuous stirring.
- To this cooled solution, add stearoyl chloride dropwise. The stearoyl chloride should be used in a slight molar excess (e.g., 1.1 equivalents).
- Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

- Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols: Enzymatic Assay Using 2-Nitrophenyl Stearate

2-Nitrophenyl stearate is a valuable tool for determining the activity of lipases and esterases. The following protocol is a generalized method that can be adapted for specific enzymes and experimental conditions.

Principle

The enzymatic hydrolysis of the ester bond in **2-Nitrophenyl stearate** by a lipase or esterase releases stearic acid and 2-nitrophenol. In an alkaline buffer, 2-nitrophenol is deprotonated to the 2-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405-415 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Materials and Reagents

- **2-Nitrophenyl stearate** (substrate)
- Enzyme solution (e.g., purified lipase or a crude cell lysate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate buffer, pH 7.5)
- Solvent for substrate (e.g., isopropanol or acetonitrile)

- Microplate reader or spectrophotometer capable of reading absorbance at 405-415 nm
- 96-well microplates or cuvettes
- Emulsifying agent (optional, e.g., Triton X-100, gum arabic, or sodium deoxycholate) to improve substrate solubility in the aqueous buffer.

Standard Assay Protocol

- **Preparation of Substrate Stock Solution:** Prepare a stock solution of **2-Nitrophenyl stearate** (e.g., 10 mM) in a suitable organic solvent like isopropanol.
- **Preparation of Reaction Mixture:** In a microplate well or a cuvette, prepare the reaction mixture containing the assay buffer. If required, add an emulsifying agent to the buffer to ensure a stable substrate emulsion.
- **Substrate Addition:** Add a small volume of the **2-Nitrophenyl stearate** stock solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 0.5 - 2 mM). Mix well to form a stable emulsion.
- **Enzyme Addition and Measurement:** Initiate the reaction by adding the enzyme solution to the reaction mixture. Immediately start monitoring the increase in absorbance at 405 nm (or the optimal wavelength for 2-nitrophenolate) at a constant temperature (e.g., 37°C). Record the absorbance at regular time intervals for a set period (e.g., 5-15 minutes).
- **Blank Control:** Prepare a blank control by adding the enzyme to the reaction mixture after the incubation period or by using a heat-inactivated enzyme. This will account for any non-enzymatic hydrolysis of the substrate.
- **Calculation of Enzyme Activity:** Calculate the rate of the reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of 2-nitrophenol under the assay conditions, c is the concentration of the product, and l is the path length of the cuvette or the well.

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of 2-nitrophenol per minute under the specified assay conditions.

Visualizations

Enzymatic Hydrolysis of 2-Nitrophenyl Stearate

Figure 1. Enzymatic Hydrolysis of 2-Nitrophenyl Stearate

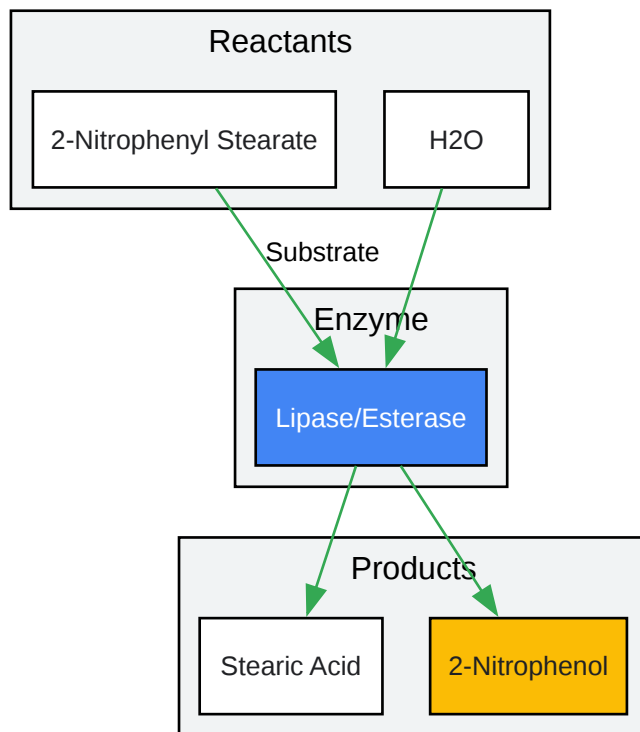
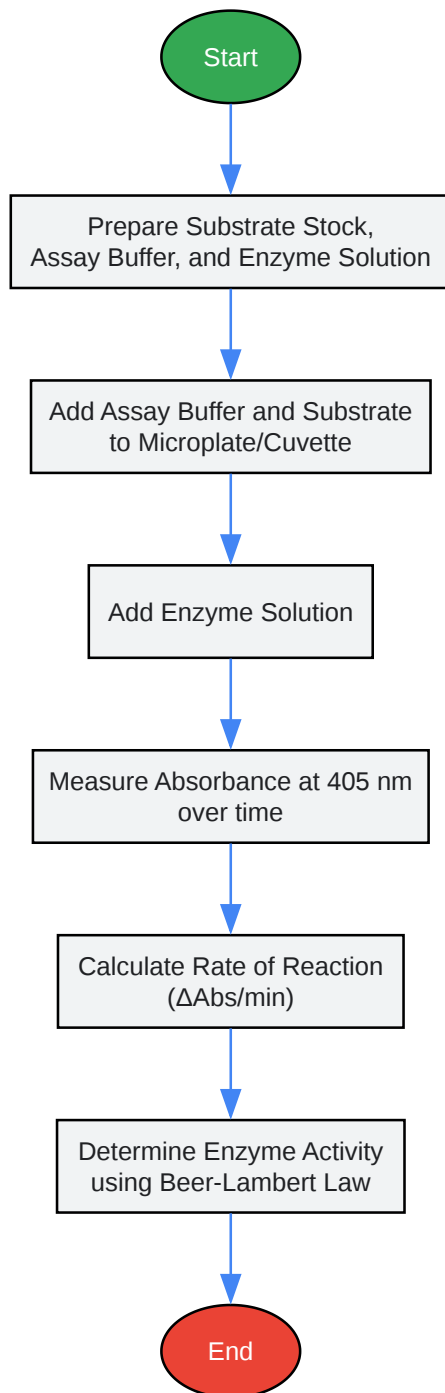


Figure 2. General Workflow for a Lipase/Esterase Assay

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